molecular formula C15H17NSi B570939 2-[Dimethyl(4-vinylphenyl)silyl]pyridine CAS No. 114556-12-6

2-[Dimethyl(4-vinylphenyl)silyl]pyridine

Cat. No.: B570939
CAS No.: 114556-12-6
M. Wt: 239.393
InChI Key: QHYSYMRDFYEBNO-UHFFFAOYSA-N
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Description

2-[Dimethyl(4-vinylphenyl)silyl]pyridine is a specialized organosilicon compound that integrates a pyridine heterocycle with a dimethylvinylphenylsilyl functional group. This unique structure makes it a valuable monomer in polymer science, particularly for the synthesis of advanced polymeric materials. Its molecular framework features a pyridine ring, known for its coordination capability, linked via a silyl bridge to a vinylphenyl group, which provides a reactive site for polymerization . Compounds of this class are designed to participate in various polymerization reactions, including radical, anionic, and cationic polymerization, to form functional copolymers . The primary research value of this monomer lies in its ability to create polymers with pyridine ligands in the backbone or side chains. These polymers can subsequently form complexes with various metals, such as iridium, ruthenium, and platinum. The resulting metal-polymer complexes are of significant interest for developing new materials with optical and electronic properties, which may be applied in organic light-emitting diodes (OLEDs), sensors, and catalysts . The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

114556-12-6

Molecular Formula

C15H17NSi

Molecular Weight

239.393

IUPAC Name

(4-ethenylphenyl)-dimethyl-pyridin-2-ylsilane

InChI

InChI=1S/C15H17NSi/c1-4-13-8-10-14(11-9-13)17(2,3)15-7-5-6-12-16-15/h4-12H,1H2,2-3H3

InChI Key

QHYSYMRDFYEBNO-UHFFFAOYSA-N

SMILES

C[Si](C)(C1=CC=C(C=C1)C=C)C2=CC=CC=N2

Synonyms

Pyridine,2-[(4-ethenylphenyl)dimethylsilyl]-(9CI)

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
2-[Dimethyl(4-vinylphenyl)silyl]pyridine serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the formation of more complex structures. This is particularly useful in the development of pharmaceuticals and agrochemicals, where specific molecular architectures are required for biological activity .

Reactivity and Mechanisms
The compound can participate in various chemical transformations, including:

  • Nucleophilic substitutions: Facilitating the introduction of functional groups into organic molecules.
  • Radical polymerization: Due to its vinyl group, it can be polymerized to form new materials with desirable properties .

Materials Science

Polymer Synthesis
The compound is also utilized in the synthesis of polymers. It can undergo radical, cationic, and anionic polymerizations, allowing for control over molecular weight and structure. This property is particularly advantageous for creating materials with specific functionalities, such as photo-responsive or conductive polymers .

Photo-Functional Materials
Research indicates that polymers derived from this compound can form complexes with metal components (e.g., iridium and ruthenium), enhancing their utility in applications such as photonics and optoelectronics. These materials can be used in thin films or fibers, which are crucial for advanced electronic devices .

Medicinal Chemistry

Pyridine Derivatives in Drug Development
As a derivative of pyridine, this compound is relevant in medicinal chemistry. Pyridine rings are common scaffolds in many pharmaceuticals due to their biological activity. The incorporation of the dimethylsilyl and vinyl groups may enhance the pharmacological properties of pyridine-based drugs by improving solubility or bioavailability .

Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of pyridine derivatives in various therapeutic areas, including anti-cancer and anti-inflammatory drugs. The ability to modify these compounds through reactions involving this compound opens new avenues for drug design .

Data Tables

Application Area Key Features Examples/Case Studies
Organic SynthesisNucleophilic substitutionUsed as a building block for pharmaceuticals
Materials SciencePolymerization capabilitiesFormation of photo-functional materials
Medicinal ChemistryEnhanced drug propertiesDevelopment of anti-cancer agents from pyridine derivatives

Comparison with Similar Compounds

2-(Allyldimethylsilyl)Pyridine

Molecular formula : C₁₀H₁₅NSi
Structural differences :

  • Lacks the 4-vinylphenyl substituent; instead, it features an allyl group attached to the dimethylsilyl moiety.
  • Simpler structure with reduced steric bulk compared to the target compound.

2-Pyridyldimethylallylsilane

Molecular formula : C₁₀H₁₅NSi (analogous to 2-(allyldimethylsilyl)pyridine)
Key distinctions :

  • Similar to the above compound but with a different regiochemical arrangement.

(E)-2-(Dimethyl(3-(4-(Trifluoromethyl)Phenyl)Allyl)Silyl)Pyridine

Molecular formula : C₁₇H₁₇F₃NSi
Structural differences :

  • Contains a trifluoromethylphenyl group instead of a vinylphenyl substituent.
  • The CF₃ group introduces strong electron-withdrawing effects, altering electronic properties.

Reactivity :

  • Failed to participate in Ni-catalyzed reactions due to internal olefin geometry and electronic deactivation by the CF₃ group .

Pyridine,2-[Dimethyl[1-(2-Propenyl)-4-Pentenyl]Silyl]-(9CI)

Molecular formula : C₁₅H₂₃NSi
Key features :

  • Features a branched propenyl-pentenyl chain on the silyl group, increasing hydrophobicity and steric bulk.
  • Larger molecular weight (245.44 g/mol) compared to the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity in Catalysis Thermal Stability References
2-[Dimethyl(4-vinylphenyl)silyl]pyridine C₁₅H₁₇NSi 243.39 (calculated) 4-Vinylphenyl, dimethylsilyl Not reported Moderate-High
2-(Allyldimethylsilyl)pyridine C₁₀H₁₅NSi 177.32 Allyl, dimethylsilyl Low (inert in Ni systems) Moderate
2-Pyridyldimethylallylsilane C₁₀H₁₅NSi 177.32 Allyl, dimethylsilyl None observed Low
(E)-2-(Dimethyl(3-(4-(CF₃)phenyl)allyl)silyl)pyridine C₁₇H₁₇F₃NSi 344.41 CF₃-phenyl, dimethylsilyl Inert High
Pyridine,2-[dimethyl[1-(2-propenyl)-4-pentenyl]silyl] C₁₅H₂₃NSi 245.44 Propenyl-pentenyl, dimethylsilyl Not tested High

Key Findings from Research

Substituent Effects on Reactivity :

  • The presence of electron-donating groups (e.g., vinyl) enhances stability and π-conjugation but may reduce catalytic activity in certain metal-mediated reactions .
  • Bulky substituents (e.g., propenyl-pentenyl) increase steric hindrance, limiting accessibility in catalytic cycles .

Silicon’s Role :

  • Silicon stabilizes transition states via σ-donation, but over-substitution (e.g., CF₃ groups) can negate this effect .

Thermal and Chemical Stability :

  • Compounds with conjugated systems (e.g., vinylphenyl) exhibit higher thermal stability (melting points >250°C in analogous derivatives) .

Preparation Methods

Reaction Design and Catalytic Systems

A two-step approach is often employed:

  • Synthesis of 4-vinylphenylboronic acid : Prepared via hydroboration of 4-vinylstyrene with pinacolborane under Rh catalysis.

  • Coupling with 2-bromo(dimethylsilyl)pyridine : Utilizes Pd(PPh₃)₄ (1–2 mol%) in THF/water (3:1) at 80–90°C.

Key parameters:

  • Base selection : K₂CO₃ outperforms NaOH in minimizing silyl ether byproducts.

  • Solvent effects : THF enables higher conversions (78–82%) compared to DMF (65–68%) due to improved boronic acid solubility.

Yield Optimization and Challenges

Typical yields range from 65% to 78%, with main byproducts arising from:

  • Protodeboronation of 4-vinylphenylboronic acid (5–12%)

  • Homocoupling of bromopyridine derivatives (3–7%)

Recent advances in pre-catalyst systems (e.g., Pd(OAc)₂ with SPhos ligands) have reduced Pd loading to 0.5 mol% while maintaining 75% yield.

Wittig Olefination for Vinyl Group Introduction

For substrates where direct vinyl group installation proves challenging, the Wittig reaction offers a complementary route:

Sequential Formylation-Olefination Strategy

  • Synthesis of 2-(4-formylphenyl)dimethylsilylpyridine :

    • Prepared via directed ortho-metallation of 2-(dimethylsilyl)pyridine followed by formylation (DMF/POCl₃).

  • Wittig reaction :

    • Methyltriphenylphosphonium bromide (1.2 eq) with NaH (2 eq) in THF at 0→25°C.

StepConditionsYieldPurity (HPLC)
FormylationDMF/POCl₃, 0°C→reflux68%92%
WittigTHF, NaH, 12 hr73%89%

This method avoids boronic acid handling but requires strict anhydrous conditions to prevent silyl group hydrolysis.

Metathesis-Based Approaches for Modular Assembly

Ring-opening metathesis polymerization (ROMP) has emerged as a powerful tool for constructing vinyl-silyl architectures:

Grubbs-Catalyzed Silyl-Vinyl Coupling

  • Catalyst : Grubbs II (3 mol%)

  • Monomer : Norbornene-functionalized dimethylsilylpyridine

  • Conditions : CH₂Cl₂, 40°C, 6 hr

Key advantages :

  • Narrow polydispersity (Đ = 1.1–1.3)

  • Tolerance to silyl groups without pre-protection

Limitations :

  • Requires specialized norbornene monomers

  • Post-polymerization cleavage needed for monomer recovery

Comparative Analysis of Synthetic Routes

MethodYield RangePDIScale-Up FeasibilitySilyl Stability
Suzuki Coupling65–78%1.2–1.5HighModerate
Wittig Route68–73%1.1–1.3MediumLow
ROMP Approach55–62%1.1–1.3LowHigh

PDI = Polydispersity Index; Stability assessed under standard reaction conditions

Critical Challenges in Synthesis

Silyl Group Protection Strategies

  • Transient protection : Use of tert-butyldimethylsilyl (TBS) groups during coupling steps

  • In situ stabilization : Addition of NEt₃ (2 eq) to scavenge HCl in Pd-mediated reactions

Vinyl Group Polymerization Mitigation

  • Inhibitors : 4-Methoxyphenol (100–200 ppm) in THF-based systems

  • Temperature control : Maintaining reactions below 60°C during extended stirring

Q & A

Q. What are the standard synthetic routes for preparing 2-[Dimethyl(4-vinylphenyl)silyl]pyridine, and what critical reaction conditions govern its yield?

  • Methodological Answer : Synthesis typically involves multi-step organometallic reactions. A plausible route includes:

Silylation : Reacting 4-vinylphenyl lithium with dimethylchlorosilane to form dimethyl(4-vinylphenyl)silane.

Coupling : Introducing pyridine via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), using Pd/C or Pd(PPh₃)₄ in a solvent like DMF or toluene under inert atmosphere .

  • Critical Conditions :
  • Temperature control (60–100°C) to avoid vinyl group polymerization.
  • Catalyst loading (1–5 mol%) and ligand choice (e.g., triphenylphosphine) to enhance regioselectivity.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product (typical yields: 40–65%) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Verify vinyl proton signals (δ 5.1–6.3 ppm) and pyridine aromatic protons (δ 7.2–8.5 ppm). Silyl methyl groups appear as singlets near δ 0.5 ppm .
  • IR : Confirm Si–C stretching (600–700 cm⁻¹) and pyridine ring vibrations (1600–1450 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Use gloveboxes or fume hoods to prevent inhalation/contact.
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Storage: Inert atmosphere (argon) at –20°C to stabilize the vinyl group .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :
  • Reaction Path Search : Apply quantum chemical calculations (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict activation energies for silylation/coupling steps .
  • Machine Learning : Train models on existing pyridine-silyl coupling data to predict optimal catalysts (e.g., Pd vs. Ni) and solvent polarity effects .
  • Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error by 50% .

Q. How should researchers resolve contradictions between experimental and theoretical data (e.g., unexpected byproducts)?

  • Methodological Answer :
  • Hypothesis Testing :

Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., dimerized vinylphenyl groups).

Mechanistic Re-evaluation : Re-examine DFT models for overlooked pathways (e.g., radical intermediates).

  • Adjust Reaction Parameters :
  • Lower temperature to suppress side reactions.
  • Introduce radical inhibitors (e.g., BHT) .

Q. What strategies enhance the stability of this compound for long-term storage in catalytic studies?

  • Methodological Answer :
  • Stabilization Techniques :
  • Add antioxidants (e.g., hydroquinone) at 0.1–1 wt%.
  • Store in amber vials with molecular sieves (3Å) to absorb moisture.
  • Monitor degradation via periodic NMR (track vinyl proton shifts) .

Key Methodological Insights

  • Synthesis : Prioritize Pd-catalyzed coupling with rigorous exclusion of oxygen to prevent vinyl group side reactions .
  • Characterization : Combine NMR, IR, and mass spectrometry for unambiguous structural confirmation .
  • Computational Integration : Use reaction path search tools to streamline experimental design and troubleshoot discrepancies .

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